molecular formula C5H9N3OS B11658895 2-Imino-5,5-dimethyl-1,3,4-thiadiazinan-6-one

2-Imino-5,5-dimethyl-1,3,4-thiadiazinan-6-one

Cat. No.: B11658895
M. Wt: 159.21 g/mol
InChI Key: WFTIEGRJNUZOAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6H-1,3,4-Thiadiazin-6-one, 2-amino-4,5-dihydro-5,5-dimethyl- (9CI) is a heterocyclic compound that contains sulfur and nitrogen atoms within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6H-1,3,4-Thiadiazin-6-one, 2-amino-4,5-dihydro-5,5-dimethyl- typically involves the reaction of 4-substituted thiosemicarbazides with α-halo ketones. The reaction is conducted using hydrazine-NH2, which results in the formation of a hexagonal ring structure . The structures of the obtained compounds are verified using techniques such as IR, NMR spectroscopy, mass spectrometry, elemental analysis, and X-ray crystallography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6H-1,3,4-Thiadiazin-6-one, 2-amino-4,5-dihydro-5,5-dimethyl- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines. Substitution reactions can introduce various functional groups into the thiadiazine ring, leading to a wide range of derivatives.

Scientific Research Applications

6H-1,3,4-Thiadiazin-6-one, 2-amino-4,5-dihydro-5,5-dimethyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 6H-1,3,4-Thiadiazin-6-one, 2-amino-4,5-dihydro-5,5-dimethyl- involves its interaction with specific molecular targets. For example, its antiproliferative activity is attributed to its ability to inhibit enzymes such as EGFR, BRAF V600E, and VEGFR-2 . These interactions disrupt key signaling pathways involved in cell growth and proliferation, leading to the inhibition of cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Thiadiazole: Another heterocyclic compound containing sulfur and nitrogen, known for its diverse biological activities.

    1,2,4-Triazole: A five-membered ring compound with nitrogen atoms, widely used in medicinal chemistry for its antifungal and anticancer properties.

Uniqueness

6H-1,3,4-Thiadiazin-6-one, 2-amino-4,5-dihydro-5,5-dimethyl- is unique due to its specific ring structure and the presence of both sulfur and nitrogen atoms. This gives it distinct chemical properties and reactivity compared to other similar compounds. Its potential as a multitargeted inhibitor in cancer therapy further highlights its uniqueness and importance in medicinal research .

Properties

Molecular Formula

C5H9N3OS

Molecular Weight

159.21 g/mol

IUPAC Name

2-amino-5,5-dimethyl-4H-1,3,4-thiadiazin-6-one

InChI

InChI=1S/C5H9N3OS/c1-5(2)3(9)10-4(6)7-8-5/h8H,1-2H3,(H2,6,7)

InChI Key

WFTIEGRJNUZOAD-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)SC(=NN1)N)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.